molecular formula C16H17ClN2O4 B2819155 N-(3-chloro-4-methoxyphenyl)-2-(2-methoxyethoxy)isonicotinamide CAS No. 2034389-73-4

N-(3-chloro-4-methoxyphenyl)-2-(2-methoxyethoxy)isonicotinamide

Cat. No. B2819155
CAS RN: 2034389-73-4
M. Wt: 336.77
InChI Key: ZZYPURGXSCQMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-2-(2-methoxyethoxy)isonicotinamide, also known as CM-579, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of isonicotinamide derivatives and has shown promising results in various scientific research applications.

Scientific Research Applications

Synthesis and Characterization of Derivatives

  • A study by Hasan et al. (2011) involved the design and synthesis of novel N-substituted-3-chloro-2-azetidinone derivatives as potential anticonvulsant agents. These compounds were synthesized through a condensation reaction of isoniazide with substituted aldehyde, highlighting the compound's potential in medicinal chemistry, particularly in anticonvulsant activity without neurotoxicity compared to phenytoin (Hasan et al., 2011).

Potential Imaging Agents for Alzheimer's Disease

  • Gao et al. (2017) synthesized carbon-11-labeled isonicotinamides as new potential PET (Positron Emission Tomography) agents for imaging of GSK-3 enzyme in Alzheimer's disease. This research underscores the compound's utility in developing diagnostic tools for neurodegenerative diseases (Gao et al., 2017).

Development of Antitumor Medicines

  • Fedorov et al. (2001) synthesized previously unknown N-(2-nitroxyethyl)isonicotinamide and its complexes with PdCl2 and PtCl2, aiming to prepare new complexes for potential antitumor medicines. This showcases the role of such compounds in the development of chemotherapy agents (Fedorov et al., 2001).

Enzyme Inhibition Studies

  • Zhang et al. (2017) designed, synthesized, and evaluated a series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors, revealing the compound's potential in therapeutic applications targeting diseases like gout by inhibiting xanthine oxidase (Zhang et al., 2017).

Corrosion Inhibitor for Mild Steel

  • Yadav et al. (2015) investigated the corrosion inhibition effect of derivatives on mild steel in acidic medium, demonstrating the compound's utility in industrial applications, particularly in protecting metal surfaces against corrosion (Yadav et al., 2015).

Complexation Studies for Therapeutic Applications

  • Omar (Al-Ahdal) et al. (2020) described the formation of samarium complexation with synthesized organic ligands based on anti-mycobacterial agent isonicotinic acid hydrazide, indicating potential therapeutic applications and the role of these complexes in enhancing the efficacy of pharmaceutical compounds (Omar (Al-Ahdal) et al., 2020).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c1-21-7-8-23-15-9-11(5-6-18-15)16(20)19-12-3-4-14(22-2)13(17)10-12/h3-6,9-10H,7-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYPURGXSCQMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.